Biotin-PEG2-C6-Azide Biotin-PEG2-C6-Azide Biotin-PEG2-C6-azide is a PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The spacer arm helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs)
Brand Name: Vulcanchem
CAS No.: 1011268-29-3
VCID: VC0521310
InChI: InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2
Molecular Formula: C22H39N7O5S
Molecular Weight: 513.66

Biotin-PEG2-C6-Azide

CAS No.: 1011268-29-3

Cat. No.: VC0521310

Molecular Formula: C22H39N7O5S

Molecular Weight: 513.66

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG2-C6-Azide - 1011268-29-3

Specification

Description Biotin-PEG2-C6-azide is a PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The spacer arm helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs)
CAS No. 1011268-29-3
Molecular Formula C22H39N7O5S
Molecular Weight 513.66
IUPAC Name N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide
Standard InChI InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1
Standard InChI Key NYAZUAAGKILBHO-WFXMLNOXSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2
Appearance Solid powder

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